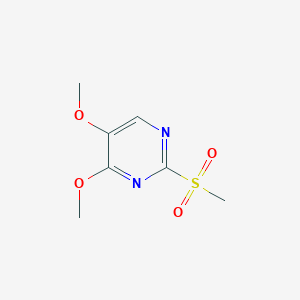
4,5-Dimethoxy-2-methylsulfonylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4,5-dimethoxy-2-(methylsulfonyl)pyrimidine typically involves the oxidation of 2-methylthio-4,5-dimethoxypyrimidine . The process can be carried out using various oxidizing agents, such as hydrogen peroxide, under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, various nucleophiles for substitution, and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine Applications
4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative that is being researched for its potential pharmacological properties, including enzyme inhibition, anticancer, anti-inflammatory, and antimicrobial activity. It is similar in structure to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, which is a cysteine "capping" agent used for proteomics .
Chemical Structure and Properties
4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine features two methoxy groups and a methylsulfonyl group attached to the pyrimidine ring, which influences its biological activities.
Synthesis
The synthesis of 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine typically involves the preparation of 4,5-dimethoxypyrimidine as a starting material, followed by the introduction of a methylsulfanyl group. Industrial production methods include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Scientific Research Applications
4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine serves as a building block for synthesizing more complex pyrimidine derivatives. It is also used in studying enzyme interactions and as a potential inhibitor of certain biological pathways. Research is being done to explore its potential as a therapeutic agent, especially in treating diseases where pyrimidine analogs are effective.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine involves interaction with specific molecular targets and can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects, though the exact molecular targets and pathways involved are still under investigation.
Biological Activity
4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine has potential pharmacological properties, including enzyme inhibition and antimicrobial activity. It is believed to exert its biological effects through enzyme inhibition by binding to the active sites of specific enzymes, blocking their activity and disrupting metabolic pathways, as well as receptor interaction, where its unique structure may facilitate binding to various receptors involved in cellular signaling.
Antimicrobial Activity
Pyrimidine derivatives, including 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine, exhibit antimicrobial properties and have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus in in vitro studies.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine has been investigated for potential anticancer properties, with studies reporting that derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 29.77 |
| Caco-2 (Colon) | 40.54 |
These values indicate that 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine may possess promising anticancer activity comparable to established chemotherapeutic agents.
Anti-inflammatory Effects
Pyrimidine derivatives have also been noted for their anti-inflammatory activities. In preclinical models, compounds similar to 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine demonstrated significant inhibition of paw edema in inflammatory models.
| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |
|---|---|---|
| This compound | 43.17 | 31.10 |
作用机制
The mechanism of action of 4,5-dimethoxy-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . For example, in pharmaceuticals, it may inhibit or activate certain enzymes, leading to therapeutic effects . The pathways involved in its mechanism of action are determined by the specific biological context in which it is used .
相似化合物的比较
4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine can be compared with other similar compounds, such as:
2-Methylsulfonyl-4,6-dimethoxypyrimidine: This compound has similar structural features but differs in the position of the methoxy groups.
4,6-Dimethoxy-2-(methylthio)pyrimidine: This compound has a methylthio group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.
The uniqueness of 4,5-dimethoxy-2-(methylsulfonyl)pyrimidine lies in its specific substitution pattern and the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
4,5-dimethoxy-2-methylsulfonylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-12-5-4-8-7(14(3,10)11)9-6(5)13-2/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDAQBOSBKXGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













